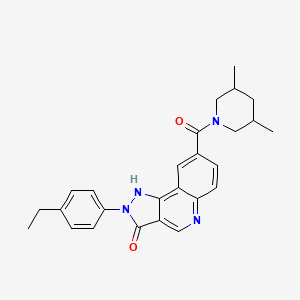![molecular formula C33H35NO8 B11197090 4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate](/img/structure/B11197090.png)
4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzo[a]heptalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[a]heptalene core: This can be achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and an appropriate catalyst.
Attachment of the butynyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final esterification: The final step is the esterification of the intermediate with 4-methoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzo[a]heptalene core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple methoxy groups and benzo[a]heptalene core allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYBENZOIC ACID: A simpler compound with a single methoxy group and a benzoic acid core.
METHYL 4-METHOXYBENZOATE: Similar structure but lacks the complex benzo[a]heptalene core.
TETRAMETHOXYBENZO[A]HEPTALENE DERIVATIVES: Compounds with similar cores but different functional groups.
Uniqueness
4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE is unique due to its combination of a benzo[a]heptalene core with multiple methoxy groups and a butynyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.
Properties
Molecular Formula |
C33H35NO8 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
4-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]but-2-ynyl 4-methoxybenzoate |
InChI |
InChI=1S/C33H35NO8/c1-34(17-7-8-18-42-33(36)21-9-12-23(37-2)13-10-21)26-15-11-22-19-29(39-4)31(40-5)32(41-6)30(22)24-14-16-28(38-3)27(35)20-25(24)26/h9-10,12-14,16,19-20,26H,11,15,17-18H2,1-6H3/t26-/m0/s1 |
InChI Key |
WFDVTDMCODNHNA-SANMLTNESA-N |
Isomeric SMILES |
CN(CC#CCOC(=O)C1=CC=C(C=C1)OC)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC |
Canonical SMILES |
CN(CC#CCOC(=O)C1=CC=C(C=C1)OC)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11197007.png)
![N-(4-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197014.png)
![3,4-Difluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11197019.png)
![2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B11197028.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11197030.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11197038.png)
![N-(4-chlorobenzyl)-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11197055.png)
![2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide](/img/structure/B11197063.png)
![N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11197068.png)

![5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197077.png)
![N-tert-butyl-2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B11197096.png)
![N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197104.png)
